Quinazopyrine

Description

Structure

3D Structure

Properties

IUPAC Name |

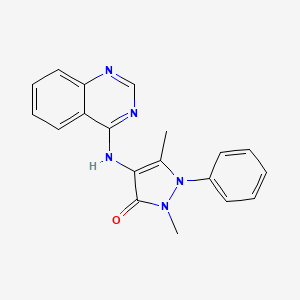

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDFJGDFPHVRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143169 | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100330-91-4 | |

| Record name | Quinazopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Biological Significance of Quinazolines:

The study of quinazolines dates back to the late 19th century, with the first synthesis of a quinazoline (B50416) derivative reported in 1869. ptfarm.pl The parent quinazoline molecule was first synthesized in 1895. openmedicinalchemistryjournal.com Since then, thousands of quinazoline derivatives have been synthesized. nih.gov The core quinazoline structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.net This has led to the development of numerous compounds with a wide array of pharmacological activities. ptfarm.plresearchgate.net

Synthetic Methodologies and Chemical Derivatization of Quinazoline Scaffolds

Classical and Contemporary Approaches for Quinazoline (B50416) Core Synthesis

The construction of the quinazoline ring system has evolved significantly, with both time-tested and novel methods available.

Classical Methods:

The Niementowski quinazoline synthesis is a cornerstone reaction, involving the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) wikipedia.orgnih.govbu.edu.egresearchgate.netijarsct.co.in. While effective, this method traditionally requires elevated temperatures and can be time-consuming nih.gov. Modifications, such as utilizing isatoic anhydride (B1165640) instead of anthranilic acid, offer alternative routes nih.gov.

Direct cyclization reactions of anthranilic acid derivatives with reagents like formic acid, its esters, amides, or urea (B33335) are also employed to generate 4(3H)-quinazolines bu.edu.eg. A common pathway involves converting anthranilic acid derivatives into anthranilamides, which then undergo cyclization with formamide (B127407) to yield 4(3H)-quinazolinones bu.edu.eg.

The synthesis of 4-aminoquinazolines , a key structural feature of Quinazopyrine, often proceeds via the reaction of amines with 4-chloroquinazolines. These chloroquinazolines are typically prepared from the corresponding quinazolin-4(3H)-ones through chlorination tandfonline.com.

Contemporary Methods:

Metal-catalyzed reactions have revolutionized quinazoline synthesis, offering greater efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the carbopalladation of nitriles, are used to access functionalized quinazolines tandfonline.com. Transition metals like copper and manganese are instrumental in various annulation strategies, including the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles via dehydrogenative coupling mdpi.comfrontiersin.orgacs.orgresearchgate.net. Cobalt catalysis also plays a role in similar annulation reactions mdpi.comfrontiersin.org.

Microwave-assisted synthesis significantly accelerates reaction times and often improves yields when applied to classical quinazoline syntheses, such as the Niementowski reaction nih.govijarsct.co.inacs.orgmdpi.comfrontiersin.org.

Transition-metal-free methodologies are increasingly explored for their sustainability and simplicity. These include Lewis acid-catalyzed cyclizations of nitriles under microwave irradiation researchgate.netnih.gov and base-driven reactions in aqueous media frontiersin.orgnih.gov.

Stereoselective and Enantioselective Synthesis Strategies for Quinazoline Derivatives

While this compound itself does not exhibit chirality in its core structure, the synthesis of complex quinazoline derivatives can benefit from stereoselective and enantioselective techniques. The incorporation of chiral auxiliaries or the use of chiral catalysts in the synthesis of quinazolinone derivatives has been reported, for instance, in the development of potential anticancer agents utilizing L-norephedrine wikipedia.org. The field continues to explore asymmetric catalysis to control the stereochemistry of newly synthesized quinazoline compounds.

Development of Novel Reaction Pathways for Functionalized Quinazolines

Novel synthetic pathways are driven by the need for more efficient, atom-economical, and environmentally benign processes.

One-Pot and Multi-Component Reactions: These strategies allow for the assembly of the quinazoline core from multiple simple precursors in a single reaction vessel, streamlining synthesis. Examples include copper-catalyzed three-component reactions involving benzimidamides, aldehydes, and sodium azide (B81097) for 4-aminoquinazolines organic-chemistry.org, and transition-metal-free reactions of trihalotoluenes with aminobenzylamines in water nih.gov.

C-H Activation: Direct functionalization via C-H activation offers a more convergent approach to synthesizing complex quinazoline structures, minimizing the need for pre-functionalized starting materials mdpi.comfrontiersin.org.

Green Chemistry Principles: A significant focus is placed on developing sustainable synthetic routes. This includes the use of water as a solvent, microwave irradiation, deep eutectic solvents (DES), and reusable nanocatalysts, all contributing to reduced waste and energy consumption ijarsct.co.intandfonline.commdpi.comfrontiersin.orgnih.govjst.go.jpnih.gov.

Combinatorial Chemistry and High-Throughput Synthesis of Quinazoline Libraries

The discovery of new pharmaceutical agents often requires the synthesis and screening of large libraries of related compounds. While specific combinatorial approaches for this compound are not extensively detailed, general strategies for generating quinazoline libraries include:

Parallel Synthesis: The simultaneous preparation of multiple quinazoline derivatives under slightly varied reaction conditions.

Automated Synthesis: The use of automated platforms to rapidly produce diverse sets of quinazoline compounds, accelerating the exploration of structure-activity relationships (SAR).

Microwave-Assisted Parallel Synthesis: Combining microwave technology with parallel synthesis to expedite library generation acs.org.

These high-throughput methods are crucial for efficiently identifying lead compounds with desired biological activities.

List of Compounds Mentioned:

this compound

L-norephedrine

Gefitinib

Erlotinib

Lapatinib

Alfuzosin

Prazosin

Rutaecarpine

Methaqualone

Atrazine

VEGF (Vascular Endothelial Growth Factor)

EGFR (Epidermal Growth Factor Receptor)

Flt (VEGF Receptor)

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

HSP90 (Heat Shock Protein 90)

Glucocerebrosidase

Terazosin

Data Table: Representative Quinazoline Synthesis Approaches

| Method/Reaction Type | Key Starting Materials | Reagents/Conditions | Product Type | Notes | References |

| Niementowski Quinazoline Synthesis | Anthranilic acids, Amides | High temperatures (e.g., 120 °C), Formamide | 4-oxo-3,4-dihydroquinazolines | Classical method, can be lengthy; improved by microwave irradiation. | wikipedia.orgnih.govbu.edu.egresearchgate.netijarsct.co.in |

| 4-Aminoquinazoline Synthesis (One-pot) | 2-Aminobenzonitrile, Acyl chlorides, Ammonium acetate | Silica-supported Preyssler nanoparticles (catalyst), Reflux | 4-Aminoquinazolines | Efficient, good to excellent yields. | tandfonline.com |

| Metal-Catalyzed Annulation (Mn-based) | 2-Aminobenzyl alcohols, Nitriles | Mn(I) pincer complex, K t BuO, Toluene, 130 °C | Quinazolines | Sustainable, uses earth-abundant metal, good yields. | mdpi.comfrontiersin.orgacs.orgresearchgate.net |

| Metal-Catalyzed Annulation (Co-based) | 2-Aminoaryl alcohols, Nitriles | Co(OAc)₂·4H₂O, t-BuOK, Air, 95 °C | Quinazolines | Mild conditions, ligand-free, cost-effective catalyst. | mdpi.comfrontiersin.org |

| Transition-Metal-Free (Lewis Acid) | 2-Aminobenzophenones, Nitriles | TMSOTf (catalyst), Microwave irradiation | 2,4-Disubstituted Quinazolines | Solvent-free, efficient, good yields. | researchgate.netnih.gov |

| Base-Driven Synthesis in Water | α,α,α-Trihalotoluenes, o-aminobenzylamines | Molecular oxygen, NaOH, H₂O | Quinazoline derivatives | Sustainable, avoids chromatography, economical. | frontiersin.orgnih.gov |

| Three-Component Reaction | 2-Iodo/bromobenzimidamides, Aldehydes, Sodium azide | Copper catalyst, Consecutive SNAr substitution, reduction, cyclization, oxidation | 4-Aminoquinazolines | One-pot, efficient, avoids harsh chlorination reagents. | organic-chemistry.org |

| Niementowski Modification (Isatoic Anhydride) | Isatoic anhydride, Amides/Ketones/Urea | Microwave irradiation, Organic clay (catalyst), Solvent-free | Quinazolinones, Quinolines | Green approach, simple work-up, moderate to excellent yields. | nih.govijarsct.co.in |

| Microwave-Assisted Niementowski | Anthranilic acids, Formamide | Microwave irradiation | 4(3H)-Quinazolinones | Reduces reaction time and increases yield compared to conventional heating. | nih.govbu.edu.eg |

| Green Synthesis (DES/Microwave) | Anthranilic acid, Amines, Orthoesters | Choline chloride:urea DES, Microwave reactor | 3-Substituted-quinazolin-4(3H)-ones | Eco-friendly, potential for antitumor agents. | tandfonline.com |

Advanced Analytical Methodologies for Quinazoline Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide indispensable tools for determining the molecular structure and confirming the identity of synthesized quinazoline (B50416) derivatives. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for structural elucidation due to its ability to provide detailed information about the atomic arrangement within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms, characterized by their chemical shifts, multiplicities (singlets, doublets, triplets, etc.), and coupling constants. ¹³C NMR spectra provide information on the carbon skeleton of the molecule. For instance, studies on quinazoline derivatives have utilized ¹H NMR to identify specific proton environments, such as aromatic protons, methyl groups, and amine protons, with characteristic chemical shifts and splitting patterns dergipark.org.tr.

Table 5.1.1: ¹H NMR Data for a Quinazoline Derivative (Compound 4)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 2.75 | s | brd |

| CH₃ | 2.90 | s | |

| CH₂ | 3.82 | s | |

| ArH | 6.6–6.9 | m | |

| ArH | 7.08 | d | 7.1 |

| ArH | 7.26 | dd | 7.7, 0.1 |

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed to identify functional groups present in quinazoline compounds by detecting the absorption of IR radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds. Characteristic absorption bands for carbonyl groups (C=O), N-H stretching, C-N stretching, and aromatic C-H stretching are typically observed, aiding in the confirmation of the synthesized structures researchgate.net.

Mass Spectrometry (MS): Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of quinazoline compounds. Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography. ESI-MS can determine the molecular ion mass, providing the molecular weight of the compound, and can also yield protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species nih.govgoogle.com. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation by breaking down the molecule into smaller, identifiable ions. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the characterization of volatile quinazoline derivatives dergipark.org.tr.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating mixtures, purifying compounds, and quantifying quinazoline derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely applied techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile quinazoline compounds. Reversed-phase HPLC (RP-HPLC), typically using C18 stationary phases, is prevalent. The mobile phase often consists of mixtures of water with organic solvents like acetonitrile (B52724) or methanol, with gradient elution being common for complex mixtures tandfonline.comnih.gov. HPLC methods are optimized for parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength (e.g., UV-Vis detection) to achieve efficient separation and accurate quantification. For instance, studies have focused on optimizing HPLC systems for stability testing of quinazoline derivatives in various media tandfonline.com.

Table 5.2.1: HPLC Method Parameters for Quinazoline Derivative Analysis

| Compound | Reversed Phase System | Eluent Composition | Injection Volume (µL) |

|---|---|---|---|

| 1 | RP-18 | Acetonitrile | 6 or 10 |

| 3 | RP-18 | Acetonitrile | 6 or 10 |

| 2 | RP-18 | Acetonitrile/Methanol (95:5% v/v) | 6 or 10 |

| 4 | RP-18 | Acetonitrile/Methanol (95:5% v/v) | 6 or 10 |

Gas Chromatography (GC): GC is suitable for the separation and analysis of volatile and thermally stable quinazoline derivatives. It is often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification dergipark.org.tr. The choice of GC column and temperature program is critical for achieving effective separation based on the volatility and polarity of the analytes.

Advanced Bioanalytical Methods for Biological Matrix Analysis

Analyzing quinazoline compounds within biological matrices, such as plasma or urine, requires highly sensitive and selective methods. These bioanalytical techniques are crucial for pharmacokinetic studies, drug metabolism investigations, and therapeutic drug monitoring.

HPLC coupled with mass spectrometry (HPLC-MS) is the gold standard for bioanalysis due to its sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations. Sample preparation often involves extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering biological components before chromatographic separation and mass spectrometric detection nih.gov. These methods enable the precise measurement of drug concentrations in biological fluids, providing critical data on absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline-based therapeutics.

Hyphenated Techniques in Quinazoline Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the comprehensive analysis of complex samples containing quinazoline compounds.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of quinazoline derivatives in biological samples. It combines the separation efficiency of HPLC with the definitive identification provided by tandem mass spectrometry. This allows for the detection of target compounds even in complex matrices at trace levels, with high confidence in identification through characteristic precursor and product ion transitions uni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a powerful hyphenated technique for the analysis of volatile quinazoline derivatives. It provides both separation and mass spectral data, enabling the identification and quantification of compounds based on their retention times and mass spectra dergipark.org.tr.

Other Hyphenated Techniques: Other combinations, such as LC-NMR or LC-IR, can also be employed for structural elucidation of complex quinazoline mixtures or novel compounds where detailed structural information beyond MS is required.

Compound List:

Quinazopyrine

Quinazoline

Quinazolinone

Quinazoline derivatives

Quinazoline semicarbazone derivatives

Quinazolin-4(3H)-one

Quinazoline N3-oxide

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one

3-(o-bromo)-phenyl-2-(2',3'-dihydroxypropylthio)-4(3H)-quinazolinone

Rutaecarpine

2-aryl-quinazolin-4(3H)-ones

2-(2-aminophenyl)-2,4-diphenyl-1,2-dihydroquinazoline

O-protected-4-hydroxyquinazolines

Quinazolinium, 1,2,3,4-tetrahydro-1,3,3-trimethyl-6-(5-phenyl-2-oxazolyl)

Quinazolino[3,2-a] nih.govbenzodiazepine-5,13-dione, 6,7-dihydro-7-((2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)-, (2S-(2alpha,9beta,9(R*),9abeta))

1H-quinazolin-2-one

Quinazosin

3-amino-2-methylquinazolin-4-one

4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline hydrochloride

Theoretical Considerations and Mechanistic Insights into Quinazoline Bioactivity

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT/B3LYP Methodologies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with functionals like B3LYP, are vital for understanding the fundamental electronic properties that dictate a molecule's reactivity and potential biological interactions. These methods allow for the computation of various molecular descriptors, including:

Electronic Structure: Calculations can determine the distribution of electron density, identify nucleophilic and electrophilic sites, and reveal the spatial arrangement of molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their corresponding gap (HOMO-LUMO gap), are crucial for predicting a molecule's reactivity, charge transfer capabilities, and stability. For instance, studies on quinazoline (B50416) derivatives have used DFT/B3LYP to analyze their electronic structures, revealing planarity and identifying regions of electron density that influence their interactions. ekb.eg, researchgate.net, sapub.org, nih.gov

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ) can be derived from DFT calculations. These parameters provide insights into a compound's propensity to accept or donate electrons, influencing its interaction with biological targets. ekb.eg, sapub.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, indicating regions of positive (electrophilic) and negative (nucleophilic) charge. This is invaluable for predicting sites of interaction with complementary charged regions on biological targets. ekb.eg, nih.gov

The B3LYP functional, in conjunction with basis sets like 6-311G(d,p) or 6-31++G(d,p), is frequently employed to accurately model the electronic properties and geometries of quinazoline derivatives, providing a theoretical foundation for their observed bioactivities. ekb.eg, researchgate.net, sapub.org, nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify potential drug candidates by predicting their interaction with specific biological targets.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological effect. A validated pharmacophore model can then be used as a query to screen large chemical databases. For quinazoline derivatives, pharmacophore models have been developed to identify inhibitors of enzymes like acetylcholinesterase (AChE) and targets like the epidermal growth factor receptor (EGFR). tandfonline.com, tandfonline.com, nih.gov, frontiersin.org

Virtual Screening: This process computationally screens large libraries of compounds to identify those most likely to bind to a target protein. Ligand-based virtual screening uses pharmacophore models or similarity searches, while structure-based virtual screening employs the known 3D structure of the target. Studies have successfully used virtual screening of databases like ASINEX and eMolecules, guided by quinazoline-based pharmacophore models, to identify potential inhibitors for various diseases. tandfonline.com, tandfonline.com, frontiersin.org

These in silico methods accelerate the drug discovery process by prioritizing compounds for experimental testing. tandfonline.com, tandfonline.com, frontiersin.org

Mechanistic Hypotheses of Quinazoline's Biological Pathways

Understanding the biological pathways through which quinazoline derivatives exert their effects is crucial for targeted drug development. Theoretical studies contribute to forming these hypotheses by predicting molecular interactions and cellular responses.

Enzyme Inhibition: Many quinazoline derivatives function as enzyme inhibitors. For example, they are known inhibitors of kinases, such as the epidermal growth factor receptor (EGFR), which are critical in cancer cell proliferation. frontiersin.org, mdpi.com, google.com, googleapis.com Other targets include acetylcholinesterase (AChE) for Alzheimer's disease treatment tandfonline.com, tandfonline.com, nih.gov and dihydrofolate reductase (DHFR).

Receptor Modulation: Quinazoline scaffolds can also interact with various cellular receptors, modulating signaling pathways. For instance, some derivatives have been investigated for their effects on dopaminergic and serotonergic receptors. researchgate.net

Apoptosis Induction: Certain quinazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through intrinsic and extrinsic pathways, often by causing cell membrane damage or activating caspases. benchchem.com

Other Pathways: Quinazoline derivatives have also been implicated in anti-inflammatory mechanisms, often through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways. benchchem.com, benchchem.com, zsmu.edu.ua Furthermore, some have demonstrated anti-arrhythmic activity by affecting myocardial contractility and automatism. researchgate.net, biopolymers.org.ua

Theoretical Frameworks for Predicting Pharmacological Profiles and Selectivity

Predicting a compound's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties, is essential for successful drug development. Various theoretical frameworks are employed for this purpose.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish mathematical relationships between the chemical structure (represented by descriptors) of a series of compounds and their biological activity. These models, including 3D-QSAR techniques like CoMFA and CoMSIA, can predict the activity of new, untested molecules. tandfonline.com, tandfonline.com, frontiersin.org

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to its target protein. It is widely used to assess potential interactions, identify key binding residues, and predict selectivity by docking compounds against multiple targets. tandfonline.com, tandfonline.com, frontiersin.org, researchgate.net, researchgate.net, zsmu.edu.ua

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-target complexes over time, assessing the stability of binding and conformational changes. This is crucial for understanding the long-term interaction and efficacy. tandfonline.com, tandfonline.com, frontiersin.org

ADMET Profiling: Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help in identifying compounds with favorable pharmacokinetic profiles and lower toxicity risks early in the development process. frontiersin.org, researchgate.net

Machine Learning (ML) and Deep Learning (DL): Advanced ML and DL models are increasingly used to predict complex pharmacological profiles, including IC50 values and ADMET characteristics, often by analyzing large datasets of chemical structures and their associated biological data. researchgate.net

Compound List

Quinazopyrine

Quinazoline

Quinazolinone

Rutaecarpine

BAS 05264565

LEG 12727144

SYN 22339886

1Q1

2Q17

VS1

7-Methylquinazoline

2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one

Quinazosin

Pyrazolo[1,5-c]quinazoline

Pyrido[1,2-a]quinazoline

Quinazolin-4(3H)-one

Triazolo[4,3-c]quinazoline

Future Directions and Emerging Paradigms in Quinazoline Research

Development of Multi-Target-Directed Ligands Based on Quinazoline (B50416) Scaffolds

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. frontiersin.org The quinazoline nucleus is an ideal scaffold for MTDLs due to its structural versatility, which allows for the incorporation of various pharmacophores to achieve a desired polypharmacological profile. nih.govfrontiersin.org

In oncology, this strategy aims to overcome drug resistance and improve efficacy by concurrently inhibiting several pathways crucial for tumor growth and survival. frontiersin.org For instance, researchers have developed quinazoline derivatives that act as dual inhibitors of key receptor tyrosine kinases (RTKs). One study reported a series of 3-substituted quinazoline-2,4(1H,3H)-diones that showed significant dual inhibition of c-Met and VEGFR-2, two kinases involved in tumor progression and angiogenesis. benthamdirect.com Another promising approach involves creating hybrid molecules that combine the quinazoline core with other bioactive scaffolds. A notable example is a series of compounds that merge a quinazoline moiety with a hydroxamic acid side chain, resulting in potent dual inhibition of VEGFR-2 and histone deacetylase (HDAC), with one compound showing five times greater HDAC inhibition than the reference drug vorinostat. nih.gov

The MTDL approach is also being vigorously pursued for Alzheimer's disease (AD), a condition with a complex pathology involving amyloid-beta (Aβ) plaques, tau tangles, and cholinergic dysfunction. Quinazoline derivatives have been designed to tackle multiple facets of AD. For example, a series of rationally designed quinazoline derivatives demonstrated balanced and significant inhibition of both human cholinesterase (hChE) and human β-secretase (hBACE-1), two key enzymes in AD pathogenesis. oup.com One of these compounds, AV-2, not only inhibited these enzymes but also prevented Aβ aggregation, showed excellent blood-brain barrier permeability, and ameliorated cognitive impairments in animal models. oup.com

Table 1: Examples of Multi-Target-Directed Quinazoline Derivatives

| Compound/Series | Target 1 | Target 2 | Disease Area | Key Findings |

|---|---|---|---|---|

| 3-substituted quinazoline-2,4(1H,3H)-diones | c-Met | VEGFR-2 | Cancer | IC50 values ranged from 0.052 to 0.084 µM for both kinases. benthamdirect.com |

| Quinazoline-hydroxamic acid hybrids | VEGFR-2 | HDAC | Cancer | Lead compound was 5 times more potent against HDAC than vorinostat. nih.gov |

| Quinazolin-2-yl 1,2,3-triazole hybrids | EGFR | VEGFR-2 | Cancer | A lead compound showed potent inhibitory activity for both EGFR and VEGFR-2. nih.gov |

| Quinazoline Derivatives (AV-1, AV-2, AV-3) | Acetylcholinesterase (AChE) | β-secretase (BACE-1) | Alzheimer's Disease | Compounds showed balanced inhibition and prevented Aβ aggregation. oup.com |

| Pyrido[3,2-d]pyrimidine bioisosteres | Cholinesterases (ChE) | Aβ Aggregation | Alzheimer's Disease | Compound 10b exhibited dual ChE inhibition and anti-Aβ activity. worldscientific.com |

Application of Artificial Intelligence and Machine Learning in Quinazoline Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govfrontiersin.org These computational tools are particularly valuable in designing novel quinazoline derivatives by predicting their biological activity and optimizing their pharmacokinetic properties. frontiersin.org

A primary application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. jsynthchem.com By training on a dataset of known quinazoline derivatives and their measured activities, these models can predict the efficacy of new, untested molecules. nih.govtandfonline.com

For instance, 2D and 3D-QSAR models have been successfully employed to design potent quinazoline-based inhibitors for specific targets. In one study, a 3D-QSAR model was developed for quinazoline-based acetylcholinesterase inhibitors, which was then used to screen a large database for new potential drug candidates for Alzheimer's disease. nih.gov Similarly, researchers have used 2D-QSAR analysis on a set of 31 quinazoline derivatives to build predictive models for inhibitors of the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.gov The insights from these models guided the design of 18 new molecules with enhanced predicted inhibitory activity. nih.gov

Beyond QSAR, AI and ML algorithms like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are being used for high-throughput virtual screening, where massive compound libraries are computationally assessed to identify promising hits. frontiersin.orgcncb.ac.cn These advanced techniques can analyze complex, high-dimensional data to identify subtle structure-activity relationships that might be missed by traditional methods, thereby accelerating the identification of novel quinazoline-based drug leads. frontiersin.org

Exploration of Nanotechnology and Advanced Delivery Systems for Quinazolines

Many potent quinazoline derivatives suffer from poor water solubility and low bioavailability, which limits their clinical effectiveness. benthamdirect.com Nanotechnology offers a powerful solution to these challenges by encapsulating drugs into nanocarriers, which can improve their stability, solubility, and delivery to the target site. frontiersin.orgnih.gov

Various types of nanoparticles have been explored for the delivery of quinazoline-based anticancer drugs like gefitinib and erlotinib. benthamdirect.comnih.gov These nanocarriers can be broadly categorized into polymeric and lipid-based systems.

Polymeric Nanoparticles: These are made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). ecancer.orgnih.govijnc.ir Studies have shown that loading erlotinib into PLGA nanoparticles enhances its delivery to lung cancer cells and improves its anti-tumor capacity compared to other delivery systems. nih.gov Polymeric nanoparticles offer controlled, sustained drug release, which can maintain therapeutic drug levels for longer periods and reduce side effects. ecancer.org

Lipid-Based Nanoparticles: This category includes liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). frontiersin.orgnih.govnih.gov These systems are particularly advantageous for delivering hydrophobic drugs. frontiersin.org For example, gefitinib-loaded SLNs have been shown to improve the drug's anticancer activity in breast cancer cells, likely due to increased bioavailability and cellular uptake. nih.gov Nano-liposomal formulations of gefitinib have also been developed to enhance its stability and tumor-inhibiting ability. tandfonline.com

Other Advanced Systems: Dendrimers, which are highly branched, nanosized composite materials, are also being investigated. nih.gov Cationic G4 dendrimers loaded with erlotinib demonstrated more selective and higher antiproliferation activity against lung cancer cells compared to the free drug. nih.gov Furthermore, nanoparticle systems can be functionalized with targeting ligands, such as folic acid, to facilitate active targeting to cancer cells that overexpress the corresponding receptors, further enhancing efficacy and minimizing off-target toxicity. oup.com

Table 2: Nanotechnology-Based Delivery Systems for Quinazoline Drugs

| Drug | Nanocarrier Type | Key Advantages | Disease Target |

|---|---|---|---|

| Erlotinib | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Enhanced tumor cell permeability and anti-tumor capacity. nih.gov | Non-Small Cell Lung Cancer |

| Gefitinib | Solid Lipid Nanoparticles (SLNs) | Improved anticancer activity via increased bioavailability and uptake. nih.gov | Breast Cancer |

| Erlotinib | Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Combines biomimetic properties of lipids with the structural integrity of polymers. | Non-Small Cell Lung Cancer |

| Gefitinib | Nano-liposomes | Improved stability and prolonged drug action. tandfonline.com | Lung Cancer |

| Erlotinib | Polyamidoamine (PAMAM) Dendrimers | More selective and higher antiproliferation activity. nih.gov | Lung Cancer |

| Gefitinib | Folic Acid-modified Dextran Nanoparticles | Potential for targeted delivery to cancer cells. oup.com | Lung Cancer |

Repurposing Strategies for Existing Quinazoline Derivatives

Drug repurposing, or finding new therapeutic uses for existing approved drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. The broad spectrum of biological activities associated with the quinazoline scaffold makes its derivatives prime candidates for such repurposing efforts. frontiersin.orgnih.govmdpi.com

Many approved drugs, such as the anticancer agents gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure. nih.gov Their well-documented safety profiles and pharmacokinetic properties provide a solid foundation for exploring new indications.

A notable example of this strategy is the repurposing of erlotinib, an EGFR inhibitor, to develop inhibitors for a completely different target. nih.gov Researchers screened an in-house library and found that erlotinib showed weak inhibitory activity against histone lysine-specific demethylase 1 (LSD1), another important target in cancer therapy. nih.gov Through medicinal chemistry efforts based on the erlotinib structure, they developed a new analog with significantly enhanced potency against LSD1. nih.gov This new compound demonstrated remarkable efficacy in a xenograft mouse model, highlighting the potential of using existing quinazoline drugs as a starting point for novel inhibitor design. nih.gov

Given the diverse activities of quinazolines—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—there is a vast, underexplored potential for repurposing existing derivatives. frontiersin.orgmdpi.com As high-throughput screening and computational methods become more powerful, systematic efforts to screen libraries of existing quinazoline compounds against a wide range of biological targets are likely to uncover new and unexpected therapeutic opportunities.

Q & A

Q. What are the established synthetic pathways for Quinazopyrine, and how can researchers validate the purity and structural integrity of synthesized batches?

Methodological Answer:

- Synthetic Pathways : Begin with literature reviews to identify published protocols (e.g., nucleophilic substitution or condensation reactions). Cross-reference patents and peer-reviewed journals for optimized yields .

- Validation : Use analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity (>95% by integration).

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities (e.g., column: C18, mobile phase: acetonitrile/water).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare with literature values (±2°C tolerance).

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication .

Q. Which in vitro assays are commonly employed to assess this compound’s pharmacological activity, and what methodological controls are essential to ensure assay reliability?

Methodological Answer:

- Common Assays :

- Enzyme Inhibition Assays (e.g., kinase targets): Use fluorogenic substrates with positive (known inhibitor) and negative (solvent-only) controls.

- Cell Viability Assays (MTT/XTT): Include untreated cells and vehicle controls to account for solvent toxicity.

- Binding Affinity Studies (Surface Plasmon Resonance): Validate with reference ligands.

- Controls :

Advanced Research Questions

Q. How should researchers design dose-response studies for this compound to address potential non-linear pharmacokinetics, and what statistical models are appropriate for analyzing such data?

Methodological Answer:

- Experimental Design :

- Dose Range : Use logarithmic spacing (e.g., 0.1–100 µM) to capture sigmoidal curves.

- Sampling Timepoints : Collect data at multiple intervals (e.g., 0, 1, 4, 24 hours) to assess time-dependent effects.

- Animal Models : Control for interspecies differences (e.g., cytochrome P450 activity in rodents vs. primates) .

- Statistical Models :

Q. What strategies are recommended for reconciling contradictory findings in this compound’s mechanism of action across different experimental models?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to identify, screen, and synthesize conflicting evidence (e.g., exclude studies with high risk of bias) .

- Comparative Analysis :

- Experimental Conditions : Tabulate variables (e.g., cell lines, assay pH, incubation time) to isolate confounding factors.

- Orthogonal Validation : Use multiple techniques (e.g., CRISPR knockouts + pharmacological inhibitors) to confirm targets.

- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) .

Q. How can researchers optimize this compound’s bioavailability in preclinical models while controlling for interspecies metabolic variations?

Methodological Answer:

- Formulation Strategies :

- Prodrug Design : Introduce ester groups to enhance solubility.

- Nanoencapsulation : Use liposomal carriers to prolong half-life.

- Metabolic Profiling :

- Microsomal Assays : Compare liver S9 fractions from humans vs. rodents.

- LC-MS/MS : Quantify metabolites and identify species-specific pathways.

- In Silico Modeling : Predict pharmacokinetics (e.g., GastroPlus) to prioritize in vivo experiments .

Methodological Frameworks for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.